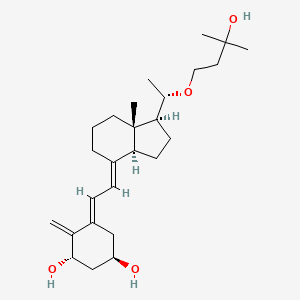

Maxacalcitol

説明

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXXSJZBSTYZKE-ZDQKKZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048648 | |

| Record name | Maxacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103909-75-7 | |

| Record name | Maxacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103909-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maxacalcitol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103909757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maxacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103909-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAXACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2UJM5NBF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Maxacalcitol: A Technical Guide to a High-Potency Vitamin D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxacalcitol (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol. As a potent Vitamin D Receptor (VDR) agonist, it exhibits a strong affinity for the VDR and modulates the transcription of numerous target genes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and its pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of VDR-targeting therapeutics.

Introduction

This compound is a vitamin D3 derivative primarily utilized in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and for topical treatment of psoriasis.[1] Its therapeutic effects are mediated through its action as a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in calcium and phosphate homeostasis, cell proliferation and differentiation, and immune modulation.[2] Compared to the endogenous ligand calcitriol, this compound has demonstrated a favorable profile with a reduced calcemic effect in some applications.[3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

| Synonyms | 22-oxacalcitriol, OCT, Oxarol |

| Molecular Formula | C26H42O4 |

| Molecular Weight | 418.6 g/mol |

Mechanism of Action: VDR Agonism

This compound exerts its biological effects by binding to the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.[2] This interaction initiates a cascade of molecular events leading to the regulation of gene expression.

Genomic Signaling Pathway

The canonical mechanism of action for this compound involves the genomic signaling pathway:

-

Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2]

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to VDREs facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of downstream genes by RNA polymerase II.

Figure 1. this compound Genomic Signaling Pathway.

Quantitative Data

In Vitro Potency

This compound has been shown to be a potent regulator of cell proliferation and differentiation. In studies on normal human keratinocytes, this compound demonstrated an anti-proliferative effect with maximal efficacy observed at a concentration of 10⁻⁷ M. Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of calcipotriol and tacalcitol.

| Assay | Cell Type | Endpoint | This compound Concentration for Max Effect | Comparative Potency |

| Keratinocyte Proliferation | Normal Human Keratinocytes | Inhibition of cell growth | 10⁻⁷ M | ~10x > Calcipotriol & Tacalcitol |

| PTH Secretion | Bovine Parathyroid Cells | Inhibition of PTH secretion | Not specified | Similar to Calcitriol |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized following intravenous administration in healthy subjects.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Subjects

| Dose | N | C5 (pg/mL) | AUCinf (h・pg/mL) | t1/2 (min) |

| Taiwanese Subjects | ||||

| 1.25 µg | 8 | 74.0 | 473 | 431 |

| 2.5 µg | 8 | 159 | 763 | 828 |

| 5 µg | 8 | 321 | 1460 | 316 |

| Japanese Subjects | ||||

| 1.25 µg | 8 | 92.9 | 312 | 240 |

| 2.5 µg | 8 | 174 | 588 | 235 |

| 5 µg | 8 | 346 | 1040 | 205 |

C5: Concentration at 5 minutes; AUCinf: Area under the curve from time zero to infinity; t1/2: Elimination half-life.

Experimental Protocols

VDR Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled calcitriol.

-

Assay Buffer: Tris-HCl buffer with appropriate salts and stabilizing agents.

-

Separation Method: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol.

-

Incubation: In microtiter plates or tubes, incubate the VDR preparation with a fixed concentration of [³H]-calcitriol in the presence of varying concentrations of this compound or a high concentration of unlabeled calcitriol (for non-specific binding).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol). Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2. Workflow for VDR Competitive Binding Assay.

VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to activate the VDR and induce the expression of a reporter gene.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HaCaT) that is responsive to VDR activation.

-

Expression Plasmids: An expression vector for human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs.

-

Transfection Reagent.

-

Test Compound: this compound.

-

Luciferase Assay System.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.

-

Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the treated cells for a sufficient time to allow for VDR activation and luciferase expression (typically 18-24 hours).

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Figure 3. Workflow for VDR Luciferase Reporter Assay.

Downstream Gene Regulation

Upon activation by this compound, the VDR-RXR complex regulates a wide array of genes involved in various physiological processes. In the context of psoriasis, a Th1/Th17-mediated inflammatory skin disease, this compound has been shown to downregulate the expression of several pro-inflammatory cytokines. Specifically, this compound treatment has been observed to decrease the mRNA expression levels of IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, IL-6, and notably, IL-23p19. This modulation of the inflammatory cascade contributes to its therapeutic efficacy in psoriasis.

Conclusion

This compound is a potent Vitamin D Receptor agonist with a well-characterized mechanism of action. Its ability to effectively modulate gene expression, particularly in the context of cell proliferation and inflammation, underscores its therapeutic utility. This technical guide provides a foundational understanding of this compound's properties and the methodologies for its evaluation, serving as a valuable resource for the scientific and drug development communities. Further research into the specific downstream targets and signaling pathways modulated by this compound will continue to elucidate its full therapeutic potential.

References

- 1. This compound Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 22-Oxacalcitriol: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Oxacalcitriol, also known as maxacalcitol, is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. It has garnered significant attention in the pharmaceutical industry due to its potent biological activities, particularly its ability to suppress parathyroid hormone (PTH) secretion with a reduced risk of hypercalcemia compared to calcitriol.[1][2] This makes it a valuable therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of 22-oxacalcitriol, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Properties

22-Oxacalcitriol is a white crystalline solid. Its chemical structure is characterized by the replacement of the carbon atom at position 22 in the side chain of calcitriol with an oxygen atom. This modification is crucial for its altered pharmacokinetic and pharmacodynamic profile.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₂O₄ | [4] |

| Molecular Weight | 418.6 g/mol | [4] |

| CAS Number | 103909-75-7 | |

| Appearance | Crystalline solid | |

| UV max (in Ethanol) | 264 nm |

Solubility

| Solvent | Solubility | Reference(s) |

| Ethanol | ~1 mg/mL | |

| Methanol | ~50 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | |

| Water | Insoluble | General Knowledge |

Stability

Synthesis of 22-Oxacalcitriol

The industrial synthesis of 22-oxacalcitriol is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While specific proprietary details of industrial synthesis are not fully disclosed, a general synthetic approach can be outlined based on published literature.

General Synthetic Workflow

The synthesis typically involves the coupling of a protected A-ring synthon with a CD-ring side-chain fragment. A key step is the introduction of the 22-oxa functionality.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of Maxacalcitol in Inhibiting Parathyroid Hormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. This condition contributes significantly to mineral and bone disorders, cardiovascular disease, and overall mortality in CKD patients. Maxacalcitol (22-oxacalcitriol), a synthetic analog of the active form of vitamin D, calcitriol, has emerged as a potent therapeutic agent for the management of SHPT. It effectively suppresses PTH synthesis and secretion, often with a lower risk of hypercalcemia compared to calcitriol.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and clinical efficacy of this compound in the inhibition of parathyroid hormone.

Mechanism of Action: A Multi-faceted Approach to PTH Suppression

This compound exerts its inhibitory effects on PTH primarily through the activation of the Vitamin D Receptor (VDR), a nuclear hormone receptor expressed in parathyroid cells.[1] The binding of this compound to the VDR initiates a cascade of molecular events that ultimately leads to the transcriptional repression of the PTH gene.

The VDR-Mediated Signaling Pathway

The core mechanism of this compound's action involves its binding to the cytosolic VDR in parathyroid chief cells. This ligand-receptor complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[1] This heterodimeric complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the PTH gene.[1] The binding of the this compound-VDR-RXR complex to the VDRE recruits a complex of co-repressor proteins, which in turn leads to the inhibition of PTH gene transcription and a subsequent reduction in PTH synthesis and secretion.

In addition to its direct repressive effect on the PTH gene, this compound also upregulates the expression of the Calcium-Sensing Receptor (CaSR) in parathyroid cells. The CaSR is a G-protein coupled receptor that plays a crucial role in regulating PTH secretion in response to changes in extracellular calcium levels. By increasing the expression of CaSR, this compound enhances the sensitivity of the parathyroid glands to circulating calcium, leading to a more profound suppression of PTH secretion for any given level of serum calcium.

References

The Impact of Maxacalcitol on Calcium and Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxacalcitol (22-oxacalcitriol, OCT) is a synthetic analog of the active form of vitamin D, calcitriol. It is a potent regulator of calcium and phosphate homeostasis and is primarily utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on calcium and phosphate metabolism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Disturbances in calcium and phosphate metabolism are a hallmark of CKD, leading to the development of SHPT, renal osteodystrophy, and cardiovascular complications. Vitamin D receptor activators (VDRAs) are a cornerstone of therapy for SHPT. This compound was developed to provide a therapeutic advantage by potently suppressing parathyroid hormone (PTH) secretion with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. This guide explores the molecular mechanisms and physiological effects of this compound on key organ systems involved in mineral metabolism.

Mechanism of Action

This compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor.[1] The this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] The primary targets of this compound action in the context of calcium and phosphate metabolism are the parathyroid glands, intestine, bone, and kidneys.[1]

Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately alter protein synthesis and cellular function in target tissues.

Effects on Parathyroid Gland and PTH Secretion

This compound's primary therapeutic effect is the suppression of PTH synthesis and secretion from the parathyroid glands.[1] By binding to VDRs in parathyroid cells, this compound inhibits the transcription of the PTH gene.[1] This leads to a reduction in circulating PTH levels, thereby mitigating the systemic effects of hyperparathyroidism.

Effects on Intestinal Calcium and Phosphate Absorption

This compound, like other VDRAs, enhances the intestinal absorption of calcium and phosphate. It upregulates the expression of key transport proteins involved in moving these minerals from the intestinal lumen into the bloodstream. These include the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and the calcium-binding protein, calbindin-D9k. While the primary regulator of intestinal phosphate absorption is the sodium-dependent phosphate cotransporter NaPi-IIb, its regulation by vitamin D analogs is complex and can be influenced by other factors like FGF23.

Effects on Bone Metabolism

This compound has direct effects on bone cells, modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In the context of SHPT, elevated PTH leads to high bone turnover. By suppressing PTH, this compound helps to normalize bone remodeling, which can improve bone density and strength and prevent the development of renal osteodystrophy.

Effects on Renal Handling of Calcium and Phosphate

In the kidneys, this compound's effects are multifaceted. By reducing PTH levels, it indirectly decreases the phosphaturic effect of PTH, which would otherwise increase renal phosphate excretion. Vitamin D analogs can also directly influence the expression of renal ion transporters. Furthermore, there is a complex interplay with the FGF23/Klotho axis, which is a major regulator of phosphate and vitamin D metabolism. Some studies suggest that VDRAs can increase FGF23 levels.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of this compound on key parameters of calcium and phosphate metabolism from various studies.

Table 1: Effects of this compound on Serum Parameters in Hemodialysis Patients

| Study (Reference) | Treatment Group | N | Baseline Mean ± SD | Post-treatment Mean ± SD | p-value |

| Mochizuki et al. | This compound | 31 | Ca: - | Ca: 2.40 ± 0.22 mmol/L | 0.71 (vs Calcitriol) |

| Pi: - | Pi: 1.97 ± 0.42 mmol/L | 0.64 (vs Calcitriol) | |||

| iPTH: - | iPTH: 267 ± 169 pg/mL | 0.11 (vs Calcitriol) | |||

| Hayashi et al. | This compound | 44 | Ca: - | Ca: Significantly higher in early treatment vs Calcitriol | - |

| Pi: - | No significant difference vs Calcitriol | - | |||

| iPTH: - | No significant difference vs Calcitriol | - | |||

| Shoji et al. | This compound | 159 | Corrected Ca: - | Increased | <0.001 (vs Etelcalcetide) |

| Pi: - | Unchanged | <0.001 (vs Etelcalcetide) | |||

| iPTH: - | Decreased | - | |||

| [Anonymous] | This compound | 92 | iPTH: 612.3 ± 32.7 pg/mL | iPTH: 414.2 ± 26.8 pg/mL | <0.05 |

| Ca: - | Significantly increased | - | |||

| Pi: - | Significantly increased | - |

Ca: Calcium, Pi: Phosphate, iPTH: intact Parathyroid Hormone

Table 2: Effects of Direct this compound Injection in Uremic Rats

| Study (Reference) | Treatment Group | Key Findings |

| Shiizaki et al. | Direct Injection of this compound (DI-OCT) | Markedly decreased serum iPTH vs. vehicle. No marked changes in serum Ca2+ and phosphorus levels. Upregulation of both VDR and CaSR in parathyroid cells. |

Experimental Protocols

Preclinical Model of Secondary Hyperparathyroidism in Rats

A common preclinical model to study the effects of drugs on SHPT involves the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Induction of Renal Failure: Subtotal (5/6) nephrectomy is performed in two stages. This surgical procedure reduces the functional renal mass, leading to chronic renal failure.

-

Diet: Following surgery, rats are often fed a diet with modified phosphate content (e.g., high phosphate) to accelerate the development of SHPT.

-

Treatment: this compound or a vehicle control is administered, often intravenously or via direct injection into the parathyroid gland, for a specified period.

-

Sample Collection: Blood samples are collected periodically to measure serum calcium, phosphate, and PTH levels. At the end of the study, tissues such as the parathyroid glands, kidneys, and bones are harvested for further analysis.

-

Analysis:

-

Biochemical Analysis: Serum parameters are measured using standard laboratory assays (e.g., ELISA for PTH).

-

Gene Expression Analysis: mRNA levels of VDR, PTH, and other target genes in the parathyroid glands and other tissues are quantified using real-time PCR.

-

Immunohistochemistry: Protein expression of VDR and other markers in tissue sections is assessed.

-

Bone Histomorphometry: Undecalcified bone sections are analyzed to evaluate bone turnover and architecture.

-

Clinical Trial Design for SHPT in Hemodialysis Patients

Clinical studies evaluating this compound typically have the following design:

-

Patient Population: Patients with end-stage renal disease on chronic hemodialysis with evidence of SHPT (elevated iPTH levels).

-

Study Design: Randomized, prospective, multicenter trials are common, often comparing this compound to either placebo or an active comparator like calcitriol.

-

Intervention: Intravenous this compound or the comparator is administered at the end of hemodialysis sessions, typically three times a week. Doses are titrated based on serum calcium and iPTH levels.

-

Assessments: Serum levels of calcium, phosphate, and iPTH are measured at baseline and at regular intervals throughout the study. Bone-specific alkaline phosphatase and other bone turnover markers may also be assessed.

-

Endpoints: The primary endpoint is often the reduction in serum iPTH levels. Secondary endpoints may include changes in serum calcium and phosphate, and the incidence of hypercalcemia.

Integrated View of this compound's Effects

This compound's influence on calcium and phosphate metabolism is a result of its integrated actions on multiple organ systems. The logical relationship between these effects is crucial for understanding its overall therapeutic profile.

Conclusion

This compound is a potent VDRA that effectively suppresses PTH secretion in patients with SHPT. Its effects on calcium and phosphate metabolism are mediated through its actions on the parathyroid gland, intestine, bone, and kidneys. While it increases intestinal calcium and phosphate absorption, its strong PTH-suppressive effect is key to its therapeutic benefit in managing SHPT. The data from both preclinical and clinical studies demonstrate its efficacy, although careful monitoring of serum calcium and phosphate levels is necessary to prevent hypercalcemia and hyperphosphatemia. Further research into the long-term effects of this compound on bone health and cardiovascular outcomes is warranted.

References

The Discovery and Development of Maxacalcitol (22-oxacalcitriol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxacalcitol (22-oxacalcitriol), a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a significant therapeutic agent in the management of psoriasis vulgaris and secondary hyperparathyroidism.[1][2] Developed by Chugai Pharmaceutical Co., Ltd., this vitamin D receptor (VDR) agonist was engineered to exhibit a potent antiproliferative and differentiation-inducing effect on various cell types, including keratinocytes and parathyroid cells, while demonstrating a reduced impact on systemic calcium levels compared to its natural counterpart. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and developmental workflows.

Introduction: The Quest for Selective Vitamin D Analogs

The therapeutic potential of calcitriol, the hormonally active form of vitamin D, has long been recognized. Its ability to regulate cell proliferation and differentiation offered promise for treating hyperproliferative disorders like psoriasis. However, the clinical utility of calcitriol was hampered by its potent calcemic effects, leading to an increased risk of hypercalcemia and hypercalciuria with systemic administration. This necessitated the development of vitamin D analogs with a more favorable therapeutic index, characterized by potent local activity with minimal systemic calcium mobilization. This compound was developed with the aim of separating the cell-regulating activities of calcitriol from its effects on calcium metabolism.[3]

Mechanism of Action: Targeting the Vitamin D Receptor

This compound exerts its pharmacological effects primarily through its interaction with the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5]

The Vitamin D Receptor Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes. This process can be summarized as follows:

-

Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).

-

Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of coactivator or corepressor proteins, which in turn modulate the rate of transcription of VDR-responsive genes. This leads to changes in protein expression that influence cellular processes such as proliferation, differentiation, and inflammation.

Figure 1: this compound-VDR Signaling Pathway.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Comparison | Reference |

| Inhibition of Keratinocyte Proliferation | ~10x more potent than calcipotriol and tacalcitol | Human Keratinocytes | Calcipotriol, Tacalcitol | |

| Maximal effect at 10⁻⁷ M | Normal Human Keratinocytes | 1,25(OH)₂D₃, Tacalcitol, Calcipotriol |

Table 2: Clinical Efficacy of Topical this compound in Psoriasis Vulgaris

| Study Parameter | This compound (25 µg/g) | Calcipotriol (50 µg/g) | Placebo | Reference |

| Marked Improvement or Clearance (8 weeks) | 55% of subjects | 46% of subjects | - | |

| Reduction in Psoriasis Severity Index (PSI) | Significantly greater than placebo (p < 0.01) | Similar to this compound | - |

Table 3: Clinical Efficacy of Intravenous this compound in Secondary Hyperparathyroidism

| Study Parameter | Result | Patient Population | Reference |

| Reduction in intact Parathyroid Hormone (iPTH) | >30% decrease from baseline in >60% of patients (1 year) | Uremic patients | |

| Decrease from 612.3 ± 32.7 to 414.2 ± 26.8 pg/mL | Hemodialysis patients | ||

| Effect on Serum Calcium | Increased, but maintained within a physiological range | Uremic patients | |

| Interruption of therapy in 18.5% of patients due to hypercalcemia | Hemodialysis patients |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Competitive Vitamin D Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the VDR.

Figure 2: Workflow for a Competitive VDR Binding Assay.

Detailed Methodology:

-

Receptor Preparation: A source of VDR is prepared, typically from cell lysates (e.g., from MCF-7 cells) or purified recombinant VDR. The protein concentration is determined.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., Tris-HCl buffer).

-

Incubation: Constant amounts of the VDR preparation and a radiolabeled ligand (e.g., [³H]calcitriol) are incubated with varying concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a large excess of unlabeled calcitriol.

-

Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the proliferation of keratinocytes.

Figure 3: Workflow for a Keratinocyte Proliferation (MTT) Assay.

Detailed Methodology:

-

Cell Seeding: Human keratinocytes are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Synthesis of this compound (22-oxacalcitriol)

The chemical synthesis of this compound is a multi-step process that involves the careful construction of the vitamin D secosteroid backbone with the characteristic 22-oxa modification in the side chain. While various synthetic routes have been developed, a general overview of a convergent synthesis approach is presented below. This typically involves the synthesis of two key fragments, an A-ring synthon and a CD-ring side-chain synthon, which are then coupled to form the final molecule.

A detailed, step-by-step synthetic scheme with all intermediates and reagents is complex and proprietary to the manufacturers. The following diagram illustrates the key structural features and a simplified representation of the synthetic strategy.

Figure 4: Simplified Synthetic Strategy for this compound.

Clinical Development and Therapeutic Applications

This compound has undergone extensive clinical development for two primary indications: psoriasis and secondary hyperparathyroidism.

Psoriasis

For the treatment of psoriasis, this compound is formulated as a topical ointment or lotion. Clinical trials have demonstrated its efficacy in reducing the severity of psoriatic lesions, as measured by the Psoriasis Area and Severity Index (PASI). The topical application allows for high local concentrations of the drug in the skin, thereby maximizing its antiproliferative and pro-differentiating effects on keratinocytes while minimizing systemic absorption and the risk of hypercalcemia.

Secondary Hyperparathyroidism

In patients with chronic kidney disease on hemodialysis, secondary hyperparathyroidism is a common complication. This compound is administered intravenously in this setting to directly suppress the synthesis and secretion of parathyroid hormone (PTH) by the parathyroid glands. Clinical studies have shown that intravenous this compound effectively reduces elevated PTH levels, although monitoring of serum calcium and phosphorus is necessary to manage the risk of hypercalcemia.

Conclusion

This compound represents a successful example of rational drug design, where a natural hormone was modified to enhance its therapeutic properties and reduce unwanted side effects. Its development has provided a valuable treatment option for patients with psoriasis and secondary hyperparathyroidism. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, continues to solidify its place in modern pharmacotherapy. Further research may explore its potential in other VDR-mediated diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]

Maxacalcitol: A Technical Guide to Molecular Structure and Vitamin D Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of maxacalcitol, a synthetic vitamin D analog. It details its unique molecular structure, its binding mechanism to the Vitamin D Receptor (VDR), and the subsequent signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological and experimental processes.

Molecular Structure of this compound

This compound, also known as 22-oxacalcitriol or 1α,25-dihydroxy-22-oxavitamin D3, is a synthetic analog of calcitriol, the hormonally active form of vitamin D.[1] Its chemical formula is C₂₆H₄₂O₄ with a molecular weight of approximately 418.6 g/mol .[2][3]

The defining structural feature of this compound is the substitution of the carbon atom at position 22 in the side chain with an oxygen atom, creating an ether linkage. This modification is critical to its pharmacological profile. While it retains the 1α and 25-hydroxyl groups essential for VDR binding and activation, the 22-oxa modification alters its metabolic stability and interaction with serum vitamin D binding protein (DBP). Specifically, this compound exhibits a lower binding affinity for DBP compared to calcitriol, which is thought to contribute to its rapid clearance and potentially lower calcemic activity at therapeutic doses.

Key Structural Features:

-

Secosteroid Backbone: Shared with all vitamin D compounds.

-

1α-hydroxyl group: Essential for initiating VDR-mediated transcriptional activity.

-

25-hydroxyl group: A key contact point within the VDR ligand-binding pocket.

-

22-oxa modification: The signature feature that differentiates it from calcitriol, influencing its pharmacokinetic and pharmacodynamic properties.

Vitamin D Receptor (VDR) Binding and Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist for the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.[1][4] The mechanism of action follows the canonical pathway for VDR activation.

-

Ligand Binding: this compound diffuses into the target cell and binds to the ligand-binding pocket (LBP) of the VDR located in the cytoplasm or nucleus. This binding induces a critical conformational change in the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.

-

DNA Binding: This VDR-RXR complex translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: Upon binding to a VDRE, the VDR-RXR complex recruits a suite of co-activator or co-repressor proteins. This larger complex modulates the transcription of target genes, leading to changes in protein expression and cellular function. One of the primary therapeutic actions of this compound is the potent suppression of parathyroid hormone (PTH) gene expression in the parathyroid glands.

VDR Signaling Pathway

The genomic signaling pathway initiated by this compound binding to the VDR is a multi-step process involving the recruitment of transcriptional machinery to regulate gene expression.

Quantitative Analysis: VDR Binding and Potency

The binding affinity of this compound for the VDR is comparable to that of calcitriol, the natural high-affinity ligand. However, its functional potency can differ depending on the cellular context. For instance, in vitro studies have shown that this compound has an approximately 10-fold greater efficacy in suppressing keratinocyte proliferation than calcipotriol, another VDR agonist. Clinical studies have found that calcitriol and this compound are equally effective for treating secondary hyperparathyroidism, though dosing may differ.

| Parameter | This compound | Calcitriol (1,25(OH)₂D₃) | Reference | Notes |

| VDR Binding Affinity | High, comparable to calcitriol | High (Natural Ligand) | Direct competition for the same binding site has been demonstrated. | |

| Affinity for DBP | Lower than calcitriol | High | N/A | Lower DBP affinity may lead to faster clearance and targeted tissue effects. |

| Anti-proliferative Potency | High | High | This compound is reported to be more potent than other analogs like calcipotriol in some in vitro models. | |

| Clinical Efficacy (SHPT) | Effective | Effective | Comparable therapeutic efficacy can be achieved with both drugs. One study found a dose ratio of 5.5:1 (this compound:calcitriol) was needed for equivalent effects. |

Experimental Protocols

The interaction of this compound with the VDR can be characterized using a variety of in vitro assays. Detailed methodologies for three key experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled VDR ligand from the receptor.

Objective: To determine the IC₅₀ (and subsequently the Kᵢ) of this compound for the VDR.

Materials:

-

Recombinant human VDR ligand-binding domain (LBD).

-

Radioligand: [³H]-Calcitriol.

-

Unlabeled Calcitriol (for standard curve and non-specific binding).

-

Test Compound: this compound.

-

Assay Buffer: Phosphate buffer containing stabilizers (e.g., DTT, glycerol).

-

GF/B filter plates.

-

Scintillation cocktail and microplate scintillation counter.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding Wells: Add vehicle control.

-

Non-Specific Binding (NSB) Wells: Add a saturating concentration of unlabeled calcitriol (e.g., 1 µM).

-

Experimental Wells: Add serial dilutions of this compound.

-

Receptor Addition: Add a constant amount of recombinant VDR-LBD to all wells.

-

Reaction Initiation: Add a constant concentration of [³H]-Calcitriol (e.g., 1 nM) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 2-4 hours at 4°C with gentle agitation to reach equilibrium.

-

Separation: Terminate the reaction by rapidly filtering the contents of each well through a GF/B filter plate. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

VDR Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate the VDR and drive the expression of a reporter gene.

Objective: To quantify the agonist or antagonist activity of this compound on VDR-mediated gene transcription.

Materials:

-

Mammalian cell line engineered to express human VDR and a reporter construct (e.g., Luciferase gene downstream of a VDRE).

-

Cell culture medium and supplements.

-

Test Compound: this compound.

-

Reference Agonist: Calcitriol.

-

Luciferase detection reagent.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the VDR reporter cells into a 96-well cell culture plate and incubate for 18-24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and calcitriol in the appropriate medium.

-

Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. For antagonist testing, cells are co-treated with a fixed concentration (e.g., EC₈₀) of calcitriol and varying concentrations of the test compound.

-

Incubation: Incubate the treated cells for 22-24 hours to allow for VDR activation and reporter gene expression.

-

Lysis and Detection: Discard the treatment media. Add luciferase detection reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Measurement: Measure the luminescence (in Relative Light Units, RLU) from each well using a plate-reading luminometer.

-

Data Analysis:

-

Plot RLU values against the log concentration of the agonist (this compound or calcitriol).

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the dose-response curve.

-

For antagonists, calculate the percent inhibition of the calcitriol-induced signal and determine the IC₅₀.

-

TR-FRET Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between the VDR and a co-activator peptide, a critical step for initiating transcription.

Objective: To quantify the ability of this compound to promote the recruitment of a specific co-activator to the VDR-LBD.

Materials:

-

VDR-LBD, often tagged (e.g., with GST).

-

Terbium (Tb)-labeled antibody against the VDR-LBD tag (e.g., anti-GST).

-

Fluorescently labeled co-activator peptide (e.g., fluorescein-labeled SRC2-2).

-

Test Compound: this compound.

-

Assay Buffer.

-

Time-resolved fluorescence reader.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Reaction: In a microplate, combine the VDR-LBD, the Tb-labeled antibody, the fluorescently labeled co-activator peptide, and the this compound dilutions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the components to interact and reach equilibrium.

-

Detection:

-

Excite the Terbium donor fluorophore with a light pulse (e.g., at 340 nm).

-

If this compound has induced the VDR to bind the co-activator peptide, the donor (Tb) and acceptor (fluorescein) will be in close proximity.

-

Energy transfer (FRET) will occur from the donor to the acceptor.

-

Measure the emission from both the donor (at ~490 nm) and the acceptor (at ~520 nm) after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

-

Plot the TR-FRET ratio against the log concentration of this compound.

-

Determine the EC₅₀ value from the resulting dose-response curve. This reflects the potency of the compound in promoting the VDR-coactivator interaction.

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maxacalcitol Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (22-oxacalcitriol) is a synthetic analog of calcitriol, the active form of vitamin D3.[1][2] It is a potent agonist of the Vitamin D Receptor (VDR) and is utilized in the treatment of secondary hyperparathyroidism in patients undergoing dialysis and for the topical treatment of psoriasis.[3][4][5] this compound exerts its therapeutic effects by modulating gene expression, leading to the suppression of parathyroid hormone (PTH) and regulation of cellular proliferation and differentiation. This guide provides a comprehensive analysis of the this compound signaling pathway, including its core mechanism, quantitative data from key studies, and detailed experimental protocols.

The Core Signaling Pathway

The mechanism of action of this compound is centered around its activation of the Vitamin D Receptor, a nuclear hormone receptor that plays a crucial role in calcium and phosphate metabolism, bone health, and immune function.

The signaling cascade can be summarized in the following steps:

-

Ligand Binding: this compound, being a VDR agonist, binds to the ligand-binding domain of the VDR located in the cytoplasm of target cells.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of downstream genes. This leads to either the induction or repression of gene expression, resulting in a cellular response.

The primary therapeutic effects of this compound are a consequence of this genomic action. For instance, in parathyroid cells, this compound suppresses the transcription of the PTH gene, leading to reduced PTH secretion. In keratinocytes, it regulates genes involved in proliferation and differentiation, which is beneficial in treating psoriasis.

Figure 1: The this compound signaling pathway.

Quantitative Data

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Comparative Efficacy in Psoriasis

| Parameter | This compound (25 µg/g) | Calcipotriol (50 µg/g) | Placebo | Reference |

| Marked Improvement or Clearance | 55% of subjects | 46% of subjects | Not reported | |

| Reduction in Psoriasis Severity Index (PSI) | Significantly greater than placebo (P < 0.01) | Similar to this compound | - |

Table 2: Effects on Keratinocyte Proliferation and Differentiation

| Treatment (at 10⁻⁷ M) | Effect on Proliferation | Induction of Involucrin & Transglutaminase 1 | Reference |

| This compound | Decreased | Induced (mRNA and protein levels) | |

| Calcipotriol | Decreased | Induced (mRNA and protein levels) | |

| Tacalcitol | Decreased | Induced (mRNA and protein levels) | |

| 1,25(OH)2D3 | Decreased | Induced (mRNA and protein levels) |

Table 3: Suppression of Parathyroid Hormone (PTH) in Hemodialysis Patients

| Treatment | Initial Intact-PTH (pg/ml) | Final Intact-PTH (pg/ml) | Change | Reference |

| This compound | 612.3 ± 32.7 | 414.2 ± 26.8 | Significant decrease | |

| Calcitriol | Not specified | Not specified | Not specified |

Note: A crossover study found a this compound to Calcitriol dose ratio of 5.5:1 for comparable therapeutic efficacy in secondary hyperparathyroidism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Vitamin D Receptor (VDR) Binding Assay

This assay quantifies the affinity of this compound for the VDR.

Methodology:

-

Preparation of VDR: Utilize recombinant human VDR or VDR from cell lysates (e.g., from cells overexpressing VDR).

-

Radioligand Binding: Incubate a fixed concentration of radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃) with the VDR preparation in a suitable buffer.

-

Competitive Binding: In parallel, incubate the VDR and radioligand with increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand using methods like hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of VDR target genes following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture target cells (e.g., parathyroid cells, keratinocytes, or cancer cell lines) under appropriate conditions. Treat the cells with this compound at various concentrations and time points. Include a vehicle control (e.g., ethanol or DMSO).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA, gene-specific primers for the target gene (e.g., PTH, CYP24A1, p21, p27) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in expression in this compound-treated cells compared to control cells.

Figure 2: Workflow for qRT-PCR analysis.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the VDR-RXR complex binds to the VDREs of specific genes in response to this compound.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (typically 200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for VDR (or RXR). The antibody will bind to the VDR-DNA complexes.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-VDR-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Purify the DNA.

-

DNA Analysis: Analyze the purified DNA by qPCR using primers flanking the putative VDRE in the promoter of the target gene. An enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates VDR binding.

Conclusion

This compound is a potent vitamin D analog that signals through the canonical VDR pathway to modulate gene expression. Its ability to suppress PTH and regulate cell growth and differentiation underpins its therapeutic efficacy in secondary hyperparathyroidism and psoriasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its potential in other therapeutic areas. The provided quantitative data offers a benchmark for comparative studies in the development of novel VDR-targeting drugs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 5. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Maxacalcitol in HaCaT Cell Culture

Introduction

Maxacalcitol (22-oxacalcitriol) is a synthetic analog of Vitamin D3 renowned for its potent effects on cell proliferation and differentiation.[1] It exhibits a higher efficacy in suppressing keratinocyte proliferation in vitro compared to other analogs like calcipotriol and tacalcitol.[2] These properties make it a compound of significant interest for dermatological research, particularly in the context of hyperproliferative skin disorders such as psoriasis. This compound exerts its biological functions primarily as a Vitamin D Receptor (VDR) agonist.[1] Upon binding to the VDR in the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell cycle regulation and differentiation. In keratinocytes, this signaling cascade typically leads to an inhibition of proliferation and the promotion of terminal differentiation.[3][4]

The immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model for studying keratinocyte biology. A key feature of HaCaT cells is their ability to be maintained in an undifferentiated, proliferative state in low calcium media and induced to differentiate by increasing the extracellular calcium concentration. This makes them an excellent system for investigating the effects of compounds like this compound on keratinocyte proliferation and differentiation.

These application notes provide detailed protocols for the in vitro treatment of HaCaT cells with this compound to study its effects on cell viability, proliferation, and the expression of differentiation markers.

Data Presentation

Table 1: Effects of Vitamin D Analogs on HaCaT Cell Proliferation (IC50)

| Compound | Cell Line | Assay | IC50 Value | Citation |

| Calcipotriol | HaCaT | SRB | ~0.1 nM | |

| 1,25(OH)₂D₃ | HaCaT | SRB | ~0.1 nM | |

| 21(OH)pD | HaCaT | SRB | 1.44 nM |

Table 2: Recommended Concentrations of Calcipotriol for Affecting Gene Expression in HaCaT Cells

| Compound | Concentration | Effect | Citation |

| Calcipotriol | 10⁻⁹ M | No significant inhibition of K17 expression | |

| Calcipotriol | 10⁻⁷ M | 58.10% suppression of IFN-γ-induced K17 expression | |

| Calcipotriol | 10⁻⁵ M | 70.68% suppression of IFN-γ-induced K17 expression |

Note: This data for calcipotriol can be used as a reference for designing experiments with this compound to study its effects on gene expression. A similar concentration range is suggested for initial studies.

Experimental Protocols

HaCaT Cell Culture

This protocol describes the standard procedure for culturing and subculturing HaCaT cells, including inducing differentiation with calcium.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Calcium Chloride (CaCl₂) solution (1M, sterile)

Protocol:

-

Cell Seeding and Maintenance (Low Calcium/Proliferative State):

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Standard DMEM contains approximately 1.8 mM calcium, which may support a partially differentiated state. For a more basal-like state, a low calcium medium (e.g., 0.03-0.07 mM Ca²⁺) is recommended.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:5.

-

-

Inducing Differentiation (High Calcium State):

-

To induce differentiation, the extracellular calcium concentration needs to be raised.

-

Prepare a high calcium medium by adding sterile CaCl₂ to the standard culture medium to a final concentration of 1.2-1.8 mM.

-

Replace the low calcium medium with the high calcium medium.

-

Incubate the cells for the desired period (e.g., 24-96 hours) to allow for the expression of differentiation markers.

-

This compound Treatment

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

HaCaT cells cultured in appropriate plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction)

-

Cell culture medium (low or high calcium, as required by the experiment)

Protocol:

-

Seed HaCaT cells in the desired plate format and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound as described in Protocol 2 for the desired time (e.g., 48 or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analysis of Differentiation Markers by Western Blot

This protocol is for detecting the protein levels of differentiation markers such as Involucrin and Keratin 1/10.

Materials:

-

RIPA lysis buffer

-

Proteinase and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Involucrin, anti-Keratin 1, anti-Keratin 10, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture and treat HaCaT cells in 6-well plates as described above. Inducing differentiation with high calcium medium prior to or concurrently with this compound treatment may be necessary to observe effects on late-stage differentiation markers.

-

After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: Experimental workflow for studying this compound's effects on HaCaT cells.

Caption: this compound's mechanism of action via the Vitamin D Receptor (VDR) pathway.

References

- 1. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different vitamin D analogues induce sphingomyelin hydrolysis and apoptosis in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Imiquimod-Induced Psoriasis Mouse Model with Maxacalcitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust preclinical model that recapitulates many features of human plaque psoriasis.[1][2][3][4][5] Imiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is critically dependent on the IL-23/IL-17 axis, a key pathway in human psoriasis. This model is valuable for studying disease pathogenesis and for the preclinical evaluation of novel anti-psoriatic therapies.

Maxacalcitol, a vitamin D3 analog, is a topical treatment for psoriasis. It exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which modulates gene expression involved in cell differentiation, proliferation, and immune responses. Specifically, this compound has been shown to reduce psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of pro-inflammatory cytokines such as IL-23 and IL-17.

These application notes provide detailed protocols for inducing psoriasis in mice using imiquimod and for evaluating the therapeutic efficacy of this compound in this model.

Data Presentation

Table 1: Typical Phenotypic Changes in the Imiquimod-Induced Psoriasis Mouse Model

| Parameter | Vehicle Control | Imiquimod-Treated | Reference |

| Erythema Score | 0 | 3 - 4 (Marked to Very Marked) | |

| Scaling Score | 0 | 3 - 4 (Marked to Very Marked) | |

| Skin Thickness Score | 0 | 3 - 4 (Marked to Very Marked) | |

| Cumulative PASI Score | 0 | 9 - 12 | |

| Ear Thickness (mm) | ~0.20 | ~0.45 - 0.55 | |

| Epidermal Thickness (µm) | ~25 | ~100 - 150 | |

| Spleen Weight (mg) | ~100 | ~200 - 300 |

*Scores are typically based on a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). Data are representative and may vary based on mouse strain and specific protocol.

Table 2: Effect of this compound on Imiquimod-Induced Psoriasis-like Skin Inflammation

| Parameter | Imiquimod + Vehicle | Imiquimod + this compound | Reference |

| Clinical Score (Erythema, Scaling, Thickness) | High | Significantly Reduced | |

| Epidermal Thickness | Increased | Significantly Reduced | |

| IL-17A mRNA Expression | Upregulated | Significantly Downregulated | |

| IL-17F mRNA Expression | Upregulated | Significantly Downregulated | |

| IL-22 mRNA Expression | Upregulated | Significantly Downregulated | |

| IL-23p19 mRNA Expression | Upregulated | Significantly Downregulated | |

| TNF-α mRNA Expression | Upregulated | Significantly Downregulated | |

| IL-6 mRNA Expression | Upregulated | Significantly Downregulated | |

| IL-10 mRNA Expression | Baseline | Significantly Upregulated | |

| Foxp3+ Cell Infiltration | Baseline | Significantly Increased |

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis Mouse Model

Materials:

-

8-11 week old BALB/c or C57BL/6 mice

-

Imiquimod 5% cream (e.g., Aldara™)

-

Electric clippers and shaver

-

Depilatory cream (optional)

-

Vehicle control cream (e.g., Vaseline Lanette cream)

-

Calipers for measuring ear and skin thickness

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice. Shave the dorsal back skin over an area of approximately 2x2 cm. For complete hair removal, a depilatory cream can be applied, followed by thorough rinsing. Allow the skin to recover for 48 hours.

-

Induction of Psoriasis:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5 to 7 consecutive days. This is equivalent to 3.125 mg of active imiquimod.

-

For the control group, apply a similar amount of vehicle cream.

-

-

Clinical Scoring (Daily):

-

Before each application, score the severity of erythema, scaling, and skin thickness on the back skin using a modified Psoriasis Area and Severity Index (PASI) scoring system. Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score will range from 0 to 12.

-

Measure the thickness of the back skin and/or ear using calipers.

-

-

Sample Collection (Endpoint):

-

At the end of the experiment (e.g., day 6 or 8), euthanize the mice.

-

Collect skin biopsies for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67, CD4+ cells), and molecular analysis (qRT-PCR for cytokine mRNA levels).

-

Spleens can be harvested and weighed as an indicator of systemic inflammation.

-

Protocol 2: this compound Treatment

Materials:

-

Imiquimod-induced psoriasis mice (as per Protocol 1)

-

This compound ointment (e.g., Oxarol®) or a custom formulation in a suitable vehicle.

-

Vehicle control ointment.

Procedure:

-

Treatment Paradigms:

-

Prophylactic Treatment: Begin topical application of this compound or vehicle control to the shaved back skin for 3 consecutive days before starting the imiquimod application.

-

Therapeutic Treatment: Start imiquimod application for 2 days to initiate the psoriatic phenotype, then begin daily co-application of this compound or vehicle for the remainder of the imiquimod induction period.

-

-

Application:

-

Apply a standardized amount of this compound ointment or vehicle to the affected skin area daily.

-

-

Monitoring and Analysis:

-

Perform daily clinical scoring (PASI) and thickness measurements as described in Protocol 1.

-

At the experimental endpoint, collect skin and spleen samples for analysis as described in Protocol 1. Analyze for changes in epidermal thickness, inflammatory cell infiltrate, and expression of key cytokines (IL-17, IL-23, IL-10) and Treg markers (Foxp3).

-

Mandatory Visualizations

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with this compound treatment.

Caption: Signaling pathway of imiquimod-induced psoriasis.

Caption: Mechanism of action of this compound in psoriasis.

References